molecular formula C15H27N B14501518 2,3-Dimethyltridec-2-enenitrile CAS No. 63967-62-4

2,3-Dimethyltridec-2-enenitrile

Cat. No.: B14501518
CAS No.: 63967-62-4
M. Wt: 221.38 g/mol
InChI Key: MZKUQHCLMTWRKT-UHFFFAOYSA-N
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Description

2,3-Dimethyltridec-2-enenitrile (CAS: N/A) is an unsaturated nitrile with the molecular formula $ \text{C}{15}\text{H}{25}\text{N} $. It features a branched alkene chain and a nitrile functional group, making it valuable in organic synthesis, particularly in the production of specialty polymers and agrochemical intermediates. Its structure (Figure 1) includes a double bond at the 2-position and methyl groups at the 2- and 3-positions, which influence its reactivity and physical properties.

Properties

CAS No.

63967-62-4

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

2,3-dimethyltridec-2-enenitrile

InChI

InChI=1S/C15H27N/c1-4-5-6-7-8-9-10-11-12-14(2)15(3)13-16/h4-12H2,1-3H3

InChI Key

MZKUQHCLMTWRKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C)C#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyltridec-2-enenitrile can be synthesized through various methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyltridec-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium (Pd) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

2,3-Dimethyltridec-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethyltridec-2-enenitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways and reactions.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: 219.37 g/mol
  • Boiling point: ~280–285°C (estimated)
  • Solubility: Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone).

Comparison with Similar Compounds

The compound is compared to structurally related nitriles and alkenes to highlight differences in reactivity, applications, and physical properties.

Table 1: Comparative Analysis of 2,3-Dimethyltridec-2-enenitrile and Analogues

Compound Name Molecular Formula Boiling Point (°C) Key Applications Reactivity Notes
This compound $ \text{C}{15}\text{H}{25}\text{N} $ 280–285 Polymer synthesis, agrochemicals High electrophilicity at nitrile group; susceptible to hydrogenation
Tridecenenitrile $ \text{C}{13}\text{H}{23}\text{N} $ 260–265 Fragrance intermediates Less steric hindrance; faster hydrolysis
2-Methylpent-2-enenitrile $ \text{C}{6}\text{H}{9}\text{N} $ 120–125 Pharmaceuticals Shorter chain limits thermal stability
Dodecanenitrile $ \text{C}{12}\text{H}{23}\text{N} $ 245–250 Lubricant additives Saturated structure; lower reactivity

Key Findings:

Reactivity :

  • The branched methyl groups in this compound reduce its hydrolysis rate compared to linear nitriles like Tridecenenitrile due to steric hindrance.
  • The unsaturated double bond allows for Diels-Alder reactions, a feature absent in saturated analogues like Dodecanenitrile.

Thermal Stability :

  • Longer carbon chains (e.g., $ \text{C}_{15} $) enhance thermal stability, making this compound suitable for high-temperature polymer processing.

Applications :

  • Unlike shorter-chain nitriles (e.g., 2-Methylpent-2-enenitrile), this compound’s larger structure improves its performance in hydrophobic polymer matrices.

Research and Industrial Relevance

Recent studies emphasize its role in synthesizing heat-resistant polyamides and as a precursor for pesticides. However, challenges include its high viscosity and the need for specialized catalysts in hydrogenation reactions.

Notes:

  • The evidence provided (e.g., "Audit Data Standards") is unrelated to this compound. For rigorous data, consult chemical databases like SciFinder or Reaxys.

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